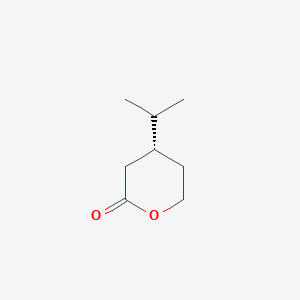
Agn-PC-0lpa3A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0lpa3A is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0lpa3A involves several steps, including the preparation of precursor materials and the execution of specific reaction conditions. One common method involves the use of silver nitrate (AgNO3) and a suitable ligand to form the desired compound. The reaction typically takes place in an aqueous solution under controlled temperature and pH conditions to ensure the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis techniques such as emulsification and nanoprecipitation. These methods allow for the production of the compound in significant quantities while maintaining its purity and stability. The use of advanced purification techniques, such as dialysis and ultracentrifugation, ensures that the final product meets the required standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Agn-PC-0lpa3A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield silver oxide (Ag2O) as a product, while reduction reactions may result in the formation of elemental silver (Ag) .
Wissenschaftliche Forschungsanwendungen
Agn-PC-0lpa3A has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties. In biology, this compound is studied for its potential antimicrobial and anticancer properties. In medicine, it is explored for its use in drug delivery systems and diagnostic imaging. In industry, this compound is utilized in the production of high-performance materials and nanotechnology applications .
Wirkmechanismus
The mechanism of action of Agn-PC-0lpa3A involves its interaction with specific molecular targets and pathways. In biological systems, this compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This property is exploited in its antimicrobial and anticancer applications, where the compound induces oxidative stress in target cells, leading to their destruction .
Vergleich Mit ähnlichen Verbindungen
Agn-PC-0lpa3A can be compared with other similar compounds, such as silver pentazolate (AgN5) and silver azide (AgN3). These compounds share some similarities in their chemical structure and reactivity but differ in their specific applications and properties. For example, AgN5 is known for its high-energy density and potential use in explosive materials, while AgN3 is studied for its unique crystal structure and stability under high-pressure conditions .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Continued research on this compound will likely uncover new applications and enhance our understanding of its mechanisms and interactions.
Eigenschaften
CAS-Nummer |
7242-29-7 |
|---|---|
Molekularformel |
C21H28O2SSi |
Molekulargewicht |
372.6 g/mol |
IUPAC-Name |
[10-(benzenesulfonyl)-9-tetracyclo[6.2.1.12,5.01,6]dodec-6-enyl]-trimethylsilane |
InChI |
InChI=1S/C21H28O2SSi/c1-25(2,3)19-15-12-18-14-9-10-16(11-14)21(18,13-15)20(19)24(22,23)17-7-5-4-6-8-17/h4-8,12,14-16,19-20H,9-11,13H2,1-3H3 |
InChI-Schlüssel |
IPPGWCQMHJIQOR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1C2CC3(C1S(=O)(=O)C4=CC=CC=C4)C5CCC(C5)C3=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



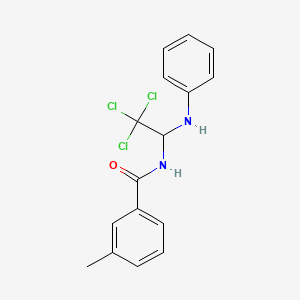
![4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11952927.png)
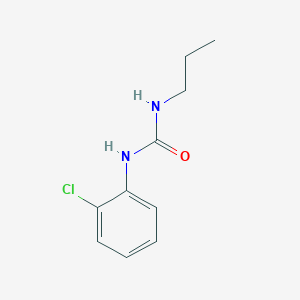
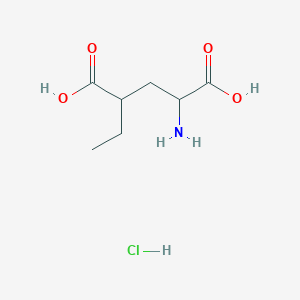
![2,3,6,7-Tetraphenyltetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dione](/img/structure/B11952950.png)




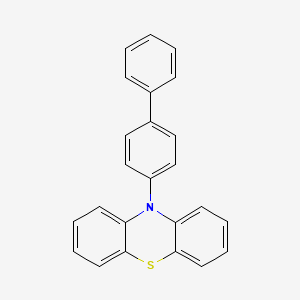
![6,6a,11,11a-Tetrahydro-5h-5,6,11-(methanetriyl)benzo[a]fluorene](/img/structure/B11952984.png)
